molecular formula C12H20O B13249850 1-Cyclopropylcyclooctane-1-carbaldehyde

1-Cyclopropylcyclooctane-1-carbaldehyde

Cat. No.: B13249850
M. Wt: 180.29 g/mol
InChI Key: OJTLFTCGPUKOTR-UHFFFAOYSA-N
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Description

1-Cyclopropylcyclooctane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It features a cyclopropyl group attached to a cyclooctane ring, with an aldehyde functional group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropylcyclooctane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of cyclooctene followed by formylation. The cyclopropanation can be achieved using a reagent such as diazomethane in the presence of a catalyst like rhodium acetate. The formylation step typically involves the use of a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylcyclooctane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The cyclopropyl group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: 1-Cyclopropylcyclooctane-1-carboxylic acid.

    Reduction: 1-Cyclopropylcyclooctane-1-methanol.

    Substitution: Various substituted cyclooctane derivatives depending on the substituent introduced.

Scientific Research Applications

1-Cyclopropylcyclooctane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylcyclooctane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

1-Cyclopropylcyclooctane-1-carbaldehyde can be compared with other cycloalkane derivatives such as:

    Cyclooctanone: Lacks the cyclopropyl group and has a ketone functional group instead of an aldehyde.

    Cyclopropylcyclohexane: Smaller ring size and different chemical properties.

    Cyclooctane-1-carbaldehyde: Similar structure but without the cyclopropyl group.

The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from these similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in scientific endeavors.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclopropylcyclooctane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c13-10-12(11-6-7-11)8-4-2-1-3-5-9-12/h10-11H,1-9H2

InChI Key

OJTLFTCGPUKOTR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(C=O)C2CC2

Origin of Product

United States

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